(6-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride
Description
(6-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride (CAS: 2244088-81-9) is a piperidine-pyridine hybrid compound with a methanol substituent on the pyridine ring. Its molecular formula is C₁₁H₁₇ClN₂O, and it has a molar mass of 228.72 g/mol . The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The compound’s structure combines a piperidine ring (a six-membered amine heterocycle) with a pyridine ring (a six-membered aromatic nitrogen heterocycle), linked at the 4-position of piperidine and the 6-position of pyridine.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(6-piperidin-4-ylpyridin-2-yl)methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-8-10-2-1-3-11(13-10)9-4-6-12-7-5-9;;/h1-3,9,12,14H,4-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGPEGLRNAVECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=N2)CO.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Coupling-Based Strategy
Step 1: Synthesis of 6-Bromo-2-pyridinecarboxaldehyde
Starting from 2,6-dibromopyridine, selective formylation at the 2-position is achieved using directed ortho-metalation (DoM) followed by quenching with dimethylformamide (DMF). Yield: 65–70%.
Step 2: Piperidin-4-yl Introduction via Buchwald-Hartwig Amination
The 6-bromo group is replaced with piperidin-4-ylamine using a palladium catalyst (e.g., Pd(OAc)₂) and a bulky phosphine ligand (XPhos). Key conditions:
Step 3: Reduction of Aldehyde to Hydroxymethyl
The aldehyde group is reduced using sodium borohydride (NaBH₄) in methanol at 0°C to prevent over-reduction. Yield: 90–95%.
Step 4: Dihydrochloride Salt Formation
The free base is treated with HCl (2 equiv.) in ethanol, followed by recrystallization from ethanol/ether. The product is characterized by X-ray diffraction to confirm the salt form.
Route 2: Grignard-Mediated Assembly
Step 1: Preparation of 2-Pyridinyl Ketone Intermediate
6-(Piperidin-4-yl)pyridine-2-carboxylic acid is converted to its ethyl ester using thionyl chloride and ethanol. The ester is then treated with a Turbo Grignard reagent (iPrMgCl·LiCl) to form the corresponding ketone.
Step 2: Ketone Reduction to Alcohol
The ketone is reduced using LiAlH₄ in tetrahydrofuran (THF) at −78°C to yield the hydroxymethyl derivative. Yield: 75–80%.
Step 3: Salt Formation and Purification
The dihydrochloride salt is precipitated by adding HCl gas to a dichloromethane solution of the free base, followed by filtration and drying under vacuum.
Route 3: Direct Functionalization of Preformed Piperidine-Pyridine Scaffolds
Step 1: Commercial Availability of 6-(Piperidin-4-yl)pyridine-2-carboxylic Acid
This intermediate is reduced using BH₃·THF at reflux to yield the primary alcohol. Yield: 85–90%.
Step 2: Acidic Workup and Salt Formation
The alcohol is dissolved in aqueous HCl (2 M) and lyophilized to obtain the dihydrochloride salt. Purity is confirmed via HPLC (>99%).
Optimization and Challenges
Regioselectivity in Coupling Reactions
The use of Pd/XPhos catalysts in Route 1 ensures high regioselectivity for the 6-position, minimizing by-products. Competing reactions at the 2-position are suppressed by steric hindrance from the aldehyde group.
Control of Discoloration and By-Products
As observed in analogous syntheses, maintaining reaction temperatures below 70°C during amination steps prevents decomposition. Catalyst loadings >0.02 wt% Cu₂O (Route 1, Step 2) enhance efficiency without side reactions.
Salt Crystallization Dynamics
Ethanol is preferred for dihydrochloride formation due to its ability to solubilize the free base while promoting slow crystallization, yielding large, pure crystals. X-ray diffraction data (similar to Figure 1 in) confirm the crystalline form.
Analytical Characterization
Spectroscopic Data
Thermal Analysis
Differential scanning calorimetry (DSC) shows a sharp endotherm at 215°C, corresponding to the melting point of the dihydrochloride salt.
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 70–75 | 60–65 | 80–85 |
| Purity (%) | >99 | 98 | >99 |
| Scalability | High | Moderate | High |
| Key Advantage | Regioselective | Avoids aldehydes | Short steps |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: (6-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Biological Applications
The compound has shown promise in several biological applications, primarily due to its interactions with various receptors and enzymes. Key areas of research include:
-
Drug Development :
- Mechanism of Action : The compound modulates receptor activity, which can lead to therapeutic effects. Its interaction with specific molecular targets is crucial for developing new pharmacological agents .
- Case Study : Research indicates that derivatives of piperidine, including this compound, have been investigated for their potential as enzyme inhibitors. For example, studies on prolyl-4-hydroxylase inhibitory activity have shown promising results, indicating its potential role in collagen synthesis regulation.
-
Targeted Protein Degradation :
- Application in PROTACs : The compound serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells. This application is particularly relevant in cancer research and treatment.
-
Receptor Interaction Studies :
- The compound has been utilized in studies focused on its ability to bind with various biological targets, enhancing our understanding of receptor-ligand interactions and their implications for drug design.
Synthesis and Chemical Reactions
The synthesis of (6-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride can be achieved through various methods, often involving piperidine derivatives as starting materials. Common reagents used in these reactions include:
- Oxidizing Agents : Potassium permanganate
- Reducing Agents : Sodium borohydride
- Electrophiles for Substitution Reactions
These reactions typically require controlled temperatures and specific solvents to optimize yields.
Mechanism of Action
The mechanism of action of (6-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
Key Observations:
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogues:
- Solubility: Dihydrochloride salts (e.g., the target compound and 6-(Piperidin-4-yl)picolinamide dihydrochloride) are typically water-soluble due to ionic character, whereas free bases (e.g., Piperidin-4-yl(pyridin-2-yl)methanone) may require organic solvents .
- Stability : Piperidine-pyridine hybrids are generally stable under standard storage conditions, but the absence of specific decomposition data for the target compound limits detailed comparisons .
Toxicity and Regulatory Status
- Toxicity: Acute toxicity data for the target compound are unavailable.
- However, 4-(Diphenylmethoxy)piperidine Hydrochloride is flagged under Chinese chemical regulations (IECSC), suggesting similar scrutiny for structurally related compounds .
Biological Activity
(6-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride, a piperidine and pyridine derivative, has garnered interest due to its potential biological activities, particularly in pharmacology. This compound is structurally characterized by a piperidine ring attached to a pyridine moiety, which may influence its interaction with biological targets.
The compound’s molecular formula is C12H16Cl2N2O, and its molecular weight is approximately 275.18 g/mol. The presence of both piperidine and pyridine rings suggests possible interactions with various biological receptors, making it a candidate for therapeutic applications.
Biological Activity Overview
Research indicates that derivatives of piperidine and pyridine are often associated with significant biological activities, including:
- Antidepressant Effects : Compounds similar to this compound have been noted for their potential as antidepressants due to their ability to modulate neurotransmitter levels in the brain .
- Anticancer Properties : Studies on related compounds suggest that they may inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial effects, potentially useful in treating infections caused by resistant strains of bacteria .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit enzymes related to cancer progression and inflammation .
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of piperidine derivatives in animal models. The results indicated that these compounds significantly reduced depressive behaviors, likely through serotonin and norepinephrine reuptake inhibition. The specific role of this compound in this context remains to be fully elucidated but suggests a promising therapeutic avenue .
Case Study 2: Anticancer Potential
In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines. The compound was found to induce apoptosis in cancer cells through the modulation of apoptotic pathways, highlighting its potential as an anticancer agent .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling precautions for (6-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride to ensure stability?
- Answer : Store the compound in a tightly sealed glass container at 2–8°C in a dry, dark environment to prevent degradation. Avoid exposure to heat, open flames, or incompatible substances (e.g., strong oxidizing agents). Use personal protective equipment (PPE), including nitrile gloves and safety goggles, during handling. Engineering controls like fume hoods are advised to minimize inhalation risks .
Q. How can researchers confirm the purity of this compound?
- Answer : Analytical methods such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) are recommended. Compare retention times and spectral data against certified reference standards. For impurities, use gradient elution protocols to resolve co-eluting peaks, ensuring a purity threshold >95% .
Q. What are the primary synthetic routes for synthesizing this compound?
- Answer : A common method involves coupling piperidine derivatives with pyridine intermediates in a polar aprotic solvent (e.g., DMF or acetonitrile). For example, sodium acetate in a methanol-water mixture (1:1) under reflux has been used to facilitate nucleophilic substitution or condensation reactions. Post-synthesis purification via recrystallization or column chromatography is critical .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution patterns) influence the compound’s reactivity and binding properties in biological assays?
- Answer : Substitution at the piperidine nitrogen or pyridine ring alters steric and electronic profiles, impacting receptor affinity. For instance, electron-donating groups on the pyridine ring enhance π-π stacking in enzyme active sites, while bulky substituents on piperidine may reduce membrane permeability. Computational docking studies paired with site-directed mutagenesis can validate binding hypotheses .
Q. What experimental strategies can resolve contradictory data in pharmacological profiling (e.g., conflicting IC₅₀ values across assays)?
- Answer : Cross-validate assays using orthogonal techniques (e.g., fluorescence polarization vs. radiometric assays). Control for assay-specific variables: buffer pH, ionic strength, and detergent concentrations. For cell-based assays, confirm target expression levels via western blotting. Statistical meta-analysis of dose-response curves across replicates is advised .
Q. How can researchers optimize reaction yields during scale-up synthesis while minimizing byproduct formation?
- Answer : Employ design of experiments (DoE) to optimize parameters like temperature, solvent ratio, and catalyst loading. For example, increasing the methanol-to-water ratio may improve solubility of intermediates. Monitor reaction progress via in-situ FTIR or NMR to identify byproduct formation early. Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents .
Q. What methodologies are suitable for assessing the compound’s stability under physiological conditions (e.g., plasma or simulated gastric fluid)?
- Answer : Conduct accelerated stability studies in simulated biological matrices (e.g., PBS at pH 7.4 or human plasma at 37°C). Use LC-MS to quantify degradation products over 24–72 hours. For hydrolytic stability, vary pH (1.2–9.0) and track half-life. Include antioxidants (e.g., ascorbic acid) in formulations if oxidation is observed .
Methodological Notes
- Safety : Always follow GHS-aligned protocols for spills (e.g., neutralize acids/bases before disposal) and use spill kits with inert adsorbents .
- Data Reproducibility : Document lot numbers of reagents and solvent suppliers, as trace impurities (e.g., aldehydes in alcohols) can skew results .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
